molecular formula C15H14N4S B282711 5-(benzylsulfanyl)-4-phenyl-4H-1,2,4-triazol-3-amine

5-(benzylsulfanyl)-4-phenyl-4H-1,2,4-triazol-3-amine

Cat. No. B282711
M. Wt: 282.4 g/mol
InChI Key: ASCCHTVKWBRTJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(benzylsulfanyl)-4-phenyl-4H-1,2,4-triazol-3-amine, also known as BPTA, is a chemical compound that has gained significant attention in the field of medicinal chemistry. This compound is a triazole derivative that exhibits potential therapeutic properties due to its unique chemical structure.

Mechanism of Action

The mechanism of action of 5-(benzylsulfanyl)-4-phenyl-4H-1,2,4-triazol-3-amine is not fully understood, but it is believed to act through multiple pathways. It has been shown to inhibit the activity of COX-2, an enzyme involved in the production of inflammatory mediators. 5-(benzylsulfanyl)-4-phenyl-4H-1,2,4-triazol-3-amine also inhibits the activity of NF-κB, a transcription factor involved in the regulation of inflammation and immune responses. Furthermore, 5-(benzylsulfanyl)-4-phenyl-4H-1,2,4-triazol-3-amine has been shown to induce apoptosis in cancer cells by activating caspase-3 and downregulating anti-apoptotic proteins.
Biochemical and Physiological Effects:
5-(benzylsulfanyl)-4-phenyl-4H-1,2,4-triazol-3-amine has been shown to exhibit significant biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines, such as TNF-α and IL-6, in animal models of inflammation. Additionally, 5-(benzylsulfanyl)-4-phenyl-4H-1,2,4-triazol-3-amine has been shown to reduce the levels of oxidative stress markers, such as malondialdehyde and nitric oxide. In cancer cells, 5-(benzylsulfanyl)-4-phenyl-4H-1,2,4-triazol-3-amine has been found to induce DNA damage and inhibit cell proliferation.

Advantages and Limitations for Lab Experiments

One of the major advantages of 5-(benzylsulfanyl)-4-phenyl-4H-1,2,4-triazol-3-amine is its relatively simple synthesis method, which makes it easily accessible for laboratory experiments. Additionally, 5-(benzylsulfanyl)-4-phenyl-4H-1,2,4-triazol-3-amine exhibits potent therapeutic properties, making it a promising candidate for drug development. However, one of the limitations of 5-(benzylsulfanyl)-4-phenyl-4H-1,2,4-triazol-3-amine is its low solubility in water, which can make it difficult to administer in vivo. Furthermore, the exact mechanism of action of 5-(benzylsulfanyl)-4-phenyl-4H-1,2,4-triazol-3-amine is not fully understood, which can make it challenging to design experiments to study its effects.

Future Directions

There are several future directions for the study of 5-(benzylsulfanyl)-4-phenyl-4H-1,2,4-triazol-3-amine. One potential area of research is the development of novel drug formulations that improve the solubility and bioavailability of 5-(benzylsulfanyl)-4-phenyl-4H-1,2,4-triazol-3-amine. Additionally, further studies are needed to elucidate the exact mechanism of action of 5-(benzylsulfanyl)-4-phenyl-4H-1,2,4-triazol-3-amine and its effects on various signaling pathways. Furthermore, the potential use of 5-(benzylsulfanyl)-4-phenyl-4H-1,2,4-triazol-3-amine in combination with other therapeutic agents should be explored to enhance its therapeutic efficacy. Overall, the study of 5-(benzylsulfanyl)-4-phenyl-4H-1,2,4-triazol-3-amine has the potential to lead to the development of novel therapeutic agents for the treatment of various diseases.

Synthesis Methods

The synthesis of 5-(benzylsulfanyl)-4-phenyl-4H-1,2,4-triazol-3-amine involves the reaction of benzyl chloride and thiosemicarbazide in the presence of sodium hydroxide. The product obtained is then reacted with phenylhydrazine and sodium acetate to yield 5-(benzylsulfanyl)-4-phenyl-4H-1,2,4-triazol-3-amine. The synthesis of 5-(benzylsulfanyl)-4-phenyl-4H-1,2,4-triazol-3-amine is relatively simple and can be carried out in a laboratory setting with ease.

Scientific Research Applications

5-(benzylsulfanyl)-4-phenyl-4H-1,2,4-triazol-3-amine has been extensively studied for its potential therapeutic applications. It has been shown to exhibit significant anti-inflammatory and analgesic properties, making it a promising candidate for the treatment of various inflammatory disorders. Additionally, 5-(benzylsulfanyl)-4-phenyl-4H-1,2,4-triazol-3-amine has been found to exhibit potent antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. It has also been shown to have antifungal and antibacterial activity.

properties

Molecular Formula

C15H14N4S

Molecular Weight

282.4 g/mol

IUPAC Name

5-benzylsulfanyl-4-phenyl-1,2,4-triazol-3-amine

InChI

InChI=1S/C15H14N4S/c16-14-17-18-15(19(14)13-9-5-2-6-10-13)20-11-12-7-3-1-4-8-12/h1-10H,11H2,(H2,16,17)

InChI Key

ASCCHTVKWBRTJG-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CSC2=NN=C(N2C3=CC=CC=C3)N

Canonical SMILES

C1=CC=C(C=C1)CSC2=NN=C(N2C3=CC=CC=C3)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.